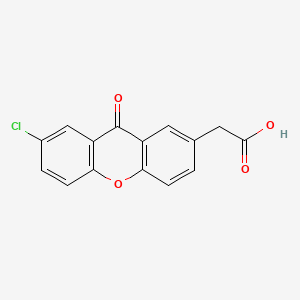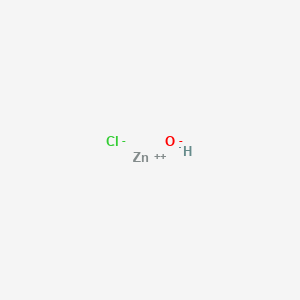![molecular formula C12H14O5 B14641179 Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- CAS No. 53564-64-0](/img/structure/B14641179.png)
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydroxy group, and a phenoxy group with a propenyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- typically involves the reaction of epichlorohydrin with phenol derivatives under alkaline conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the phenol derivative to form the desired product . The reaction conditions often include the use of a chiral catalyst to ensure enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while nucleophilic substitution can lead to the formation of various substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The propenyloxy substituent can also participate in various chemical reactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropanoic acid: A simpler analog with similar hydroxy and carboxylic acid groups.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a phenoxy group with a propenyloxy substituent.
2-Phenoxypropanoic acid: Lacks the hydroxy and propenyloxy substituents, making it less complex.
Uniqueness
Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
53564-64-0 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2-prop-2-enoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-7-16-10-5-3-4-6-11(10)17-8-9(13)12(14)15/h2-6,9,13H,1,7-8H2,(H,14,15) |
Clave InChI |
BOLITCHMJSCDKU-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1OCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)





![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)




